molecular formula C13H10F2O2 B11873080 2-(Difluoromethyl)naphthalene-1-acetic acid

2-(Difluoromethyl)naphthalene-1-acetic acid

Cat. No.: B11873080
M. Wt: 236.21 g/mol
InChI Key: YLGIUJQFHCWXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)naphthalene-1-acetic acid is an organic compound with the molecular formula C13H10F2O2 It is a derivative of naphthalene, characterized by the presence of a difluoromethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)naphthalene-1-acetic acid typically involves the introduction of a difluoromethyl group to a naphthalene derivative. One common method is the difluoromethylation of naphthalene-1-acetic acid using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-1-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl alcohols.

    Substitution: Formation of difluoromethyl-substituted derivatives.

Scientific Research Applications

2-(Difluoromethyl)naphthalene-1-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel agrochemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-1-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety may also play a role in the compound’s overall bioactivity by facilitating interactions with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-acetic acid: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    2-(Trifluoromethyl)naphthalene-1-acetic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially leading to variations in reactivity and bioactivity.

Uniqueness

2-(Difluoromethyl)naphthalene-1-acetic acid is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

2-[2-(difluoromethyl)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H10F2O2/c14-13(15)10-6-5-8-3-1-2-4-9(8)11(10)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

YLGIUJQFHCWXNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.